molecular formula C13H7ClN4 B1425236 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile CAS No. 1125406-99-6

3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile

Cat. No.: B1425236
CAS No.: 1125406-99-6
M. Wt: 254.67 g/mol
InChI Key: YBEQOLPTZPSMNQ-UHFFFAOYSA-N
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Description

“3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile” is a chemical compound with the molecular formula C13H7ClN4. It has a molecular weight of 254.68 . The compound is typically in the form of a powder .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzonitrile group attached to an imidazo[1,2-b]pyridazine ring, which contains a chlorine atom .


Physical and Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 254.68 . It has a predicted density of 1.39±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

This compound has been utilized in the synthesis of various derivatives with notable antimicrobial activities. A study emphasized the construction of new compounds containing benzoimidazole moiety, known for its role in biological fields such as antioxidant, antidepressant, anticonvulsant, and anticancer activities. These compounds were incorporated into different amino acids and sulfamoyl or pyrrole analogues, showing significant effectiveness against a variety of bacteria and fungi (El-Meguid, 2014).

Microwave-Assisted One-Pot Synthesis

Another research area involves the microwave-assisted one-pot synthesis process. The direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]pyridazine at its 3-position was achieved, showing tolerance to reaction conditions in the presence of chloro groups. This methodology successfully synthesized various 3-(hetero)arylimidazo[1,2-b]pyridazines with good to excellent yields, highlighting a significant advance in synthetic chemistry and offering a streamlined approach for constructing such compounds (Akkaoui et al., 2010).

Structural Analysis and Energy Frameworks

The compound's derivatives have also been subjected to structural analysis, density functional theory calculations, and energy framework constructions to understand their molecular properties better. Such studies have revealed significant pharmaceutical importance, particularly of heterocyclic compounds like pyridazine analogs. The synthesized compounds have been analyzed through various spectroscopic techniques, crystallized in specific crystal systems, and evaluated for their molecular interactions, providing valuable insights into their potential applications (Sallam et al., 2021).

Synthesis of Functionalized Compounds

Research also extends to the synthesis of various functionalized compounds containing the pyridazine moiety and related structures. These studies involve creating building blocks for developing different types of compounds with the pyridazine ring, showcasing the versatility and potential of this compound in synthetic chemistry and drug development (Svete, 2005).

Mechanism of Action

Pharmacokinetics

The compound has a molecular weight of254.67 , which is within the range generally favorable for oral bioavailability. Its predicted density is 1.39±0.1 g/cm3 , which may influence its distribution characteristics. The compound’s melting point is 214 °C , which could affect its stability and solubility.

Biochemical Analysis

Biochemical Properties

3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For example, it may interact with kinases, which are enzymes that play a crucial role in cell signaling pathways . The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that it remains stable under certain conditions, but it may degrade over time, leading to a decrease in its effectiveness . Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and organ damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, potentially leading to changes in cellular metabolism. Understanding these pathways is crucial for optimizing its use in biochemical research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence its localization and accumulation in different cellular compartments. For example, it may be transported into the nucleus, where it can interact with nuclear proteins and affect gene expression.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.

Properties

IUPAC Name

3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN4/c14-12-4-5-13-16-11(8-18(13)17-12)10-3-1-2-9(6-10)7-15/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEQOLPTZPSMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CN3C(=N2)C=CC(=N3)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676477
Record name 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125406-99-6
Record name 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1 mmol 3-(2-bromoacetyl)benzonitrile and 1 mmol 6-chloropyridazin-3-amine in 10 ml EtOH were heated to reflux for 12 h, then cooled to room temperature. The orange-red precipitate was collected by filtration, washed with cold EtOH, and air-dried to give the 3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile (125 mg, 50%).
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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